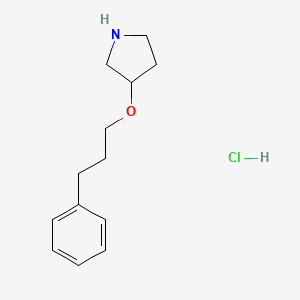

3-(3-Phenylpropoxy)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Phenylpropoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. This compound is often used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-phenylpropyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

3-(3-Phenylpropoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylpropoxy group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrrolidine ring or the phenylpropoxy group, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyrrolidine ring.

Scientific Research Applications

3-(3-Phenylpropoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In proteomics, this compound is used to study protein interactions and functions. It can act as a probe to investigate the binding sites and mechanisms of various proteins.

Medicine: Research into potential therapeutic applications includes studying its effects on biological pathways and its potential as a drug candidate. Its interactions with specific molecular targets are of particular interest.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity and function. This binding can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

3-(3-Phenylpropoxy)pyrrolidine hydrochloride can be compared to other pyrrolidine derivatives, such as:

Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but with a carbonyl group at the second position. It is used in different applications, including as a solvent and in pharmaceuticals.

Pyrrolidine-2,5-dione: This derivative has two carbonyl groups at the second and fifth positions. It is known for its use in the synthesis of various bioactive compounds.

Prolinol: A hydroxylated pyrrolidine derivative, prolinol is used in asymmetric synthesis and as a chiral auxiliary in organic chemistry

The uniqueness of this compound lies in its phenylpropoxy group, which provides distinct chemical properties and reactivity compared to other pyrrolidine derivatives.

Biological Activity

3-(3-Phenylpropoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenylpropoxy substituent, which is significant for its biological interactions. The hydrochloride salt form enhances solubility and stability in biological systems.

Research indicates that this compound may interact with various biological targets, influencing pathways related to inflammation and neurotransmission. Specifically, it has been studied as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), which plays a crucial role in numerous cellular processes.

Biological Activities

The compound exhibits several biological activities:

- Anti-inflammatory Effects : By inhibiting PDE4, it may reduce the levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Its potential effects on cAMP levels suggest it could have implications in treating central nervous system disorders.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to elucidate this effect.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study assessed the compound's effects on human immune cells, demonstrating a dose-dependent reduction in cytokine production when exposed to inflammatory stimuli. The IC50 values indicated significant potency compared to control groups.

-

In Vivo Models :

- Animal models of asthma showed that administration of this compound led to reduced airway inflammation and hyperresponsiveness, suggesting its therapeutic potential in respiratory conditions.

-

Comparative Studies :

- When compared with other PDE4 inhibitors, this compound exhibited a favorable pharmacokinetic profile, including better absorption and distribution characteristics.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-(3-phenylpropoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFMXJNQUVNBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.